molecular formula C14H14N2O5 B1587521 Indole-3-acetyl-DL-aspartic acid CAS No. 32449-99-3

Indole-3-acetyl-DL-aspartic acid

Cat. No.: B1587521
CAS No.: 32449-99-3
M. Wt: 290.27 g/mol
InChI Key: VAFNMNRKDDAKRM-UHFFFAOYSA-N
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Description

Indole-3-acetyl-DL-aspartic acid is a synthetic compound derived from indole-3-acetic acid, a naturally occurring plant hormone belonging to the auxin class. This compound is known for its role in various biological processes, particularly in plant growth and development. It is a derivative of indole, containing both an indole ring and an aspartic acid moiety, which contribute to its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

Indole-3-acetyl-DL-aspartic acid, also known as N-(3-Indolylacetyl)-DL-aspartic acid or 2-[[2-(1H-indol-3-yl)acetyl]amino]butanedioic acid, is a naturally occurring auxin conjugate that regulates free indole-3-acetic acid (IAA) levels in various plant species . The primary targets of this compound are multiple receptors in the plant cells . It has been found to inhibit the activity of the type IA topoisomerase, which regulates the DNA topological state in bacteria .

Mode of Action

This compound interacts with its targets by binding with high affinity to the multiple receptors . It enters the plant cell nucleus and binds to a protein complex composed of a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3), resulting in ubiquitination of Aux/IAA proteins with increased speed .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is predominantly produced in cells of the apex (bud) and very young leaves of a plant. Plants can synthesize it by several independent biosynthetic pathways. Four of them start from tryptophan, but there is also a biosynthetic pathway independent of tryptophan . The major well-studied IAA biosynthesis pathways include the indole-3-acetamide (IAM) pathway, the indole-3-pyruvic acid (IPA) pathway, and the indole-3-acetonitrile (IAN)/indole-3-acetaldoxime (IAOx) pathway .

Pharmacokinetics

The pharmacokinetics of this compound involves the formation and hydrolysis of conjugates. Such conjugates may serve as storage for excess precursors or hormones during times of excess production and may also serve as a hormone source when IAA is needed for growth and development . .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. As an auxin, it induces cell elongation and cell division, leading to various results for plant growth and development . It also plays a role in the regulation of bacterial physiology, adaptation to stress conditions, and microbe-microbe communication .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of IAA in bacteria is regulated by IAA, IAA-precursors, and environmental factors . Moreover, the compound’s action can be influenced by the presence of other bioactive aromatic compounds containing the indole nucleus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indole-3-acetyl-DL-aspartic acid typically involves the reaction of indole-3-acetic acid with DL-aspartic acid. One common method is the Fischer indolisation–N-alkylation sequence, which is a one-pot, three-component protocol. This method is rapid, operationally straightforward, and generally high yielding. It involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield, purity, and cost-effectiveness. The use of microwave irradiation and transition-metal-free conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Indole-3-acetyl-DL-aspartic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halides, alkylating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Indole-3-acetyl-DL-aspartic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indole-3-acetyl-DL-aspartic acid is unique due to its specific structure, which combines the indole ring with an aspartic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-[[2-(1H-indol-3-yl)acetyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c17-12(16-11(14(20)21)6-13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6H2,(H,16,17)(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFNMNRKDDAKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405294
Record name N-(3-Indolylacetyl)-DL-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-N-(1H-Indol-3-ylacetyl)aspartic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038666
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

32449-99-3, 2456-73-7
Record name N-(3-Indolylacetyl)-DL-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-N-(1H-Indol-3-ylacetyl)aspartic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038666
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

164.5 °C
Record name L-N-(1H-Indol-3-ylacetyl)aspartic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038666
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of N-(3-Indolylacetyl)-DL-aspartic acid in winemaking?

A1: N-(3-Indolylacetyl)-DL-aspartic acid is a potential precursor to 2-aminoacetophenone (2AA), a compound responsible for the "atypical aging defect" (UTA) in white wines. UTA manifests as unpleasant aromas described as mothball, wet mop, or soapy. This compound originates from the grape berry itself. Research has shown that the distribution of N-(3-Indolylacetyl)-DL-aspartic acid, along with other 2AA precursors, varies significantly among grape varieties and within different berry tissues. [] Notably, a large portion of these precursors resides in the seeds and skin, and pressing significantly impacts their extraction into the juice. [] This suggests that managing pressing parameters could be crucial in controlling the potential development of UTA during winemaking.

Q2: How can we analyze the levels of N-(3-Indolylacetyl)-DL-aspartic acid and other related compounds in grape berries?

A2: Researchers have developed a highly sensitive method using high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) to quantify N-(3-Indolylacetyl)-DL-aspartic acid and other 2AA precursors in grape berries. [] This method incorporates a solid-phase extraction-online system for pre-concentration and purification, enabling the detection of these compounds at very low concentrations (0.25-2 µg/L). This analytical advancement allows for a detailed investigation into the varietal and tissue-specific distribution of these compounds, informing viticultural and enological practices aimed at mitigating UTA development in wines.

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